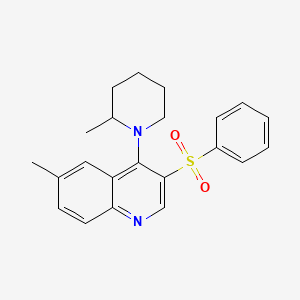
6-Methyl-4-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPQLS and is synthesized through a multistep process.
Applications De Recherche Scientifique
Catalytic Applications and Synthesis Methodologies
- Asymmetric Hydrogenation of Quinolines: A study by Wang et al. (2011) explores the use of chiral cationic ruthenium catalysts for the highly enantioselective hydrogenation of quinolines, yielding biologically active tetrahydroquinolines with significant potential in synthetic chemistry (Wang et al., 2011).
Material Science and Optical Properties
- Synthesis and Nonlinear Optical Properties: Khalid et al. (2019) discuss the synthesis, crystal structure, and electronic properties of novel arylated quinoline derivatives, demonstrating their potential in nonlinear optical research and applications in technology (Khalid et al., 2019).
Medicinal Chemistry and Biological Activity
- Antimicrobial and Antimalarial Agents: The synthesis and biological evaluation of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents are detailed by Parthasaradhi et al. (2015), highlighting the therapeutic potential of quinoline derivatives (Parthasaradhi et al., 2015).
- DNA Methylation Inhibitors: Rilova et al. (2014) describe the design, synthesis, and evaluation of quinoline derivatives as inhibitors of DNA methyltransferase, a key target for cancer therapy (Rilova et al., 2014).
Photophysical Applications
- Photophysical Switching in DNA Probes: A study by O'donoghue et al. (2004) explores the unusual photophysical switching behaviors of a Ru(II) diimine DNA probe upon amide functionalization, offering insights into nucleic acid probe design (O'donoghue et al., 2004).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-11-12-20-19(14-16)22(24-13-7-6-8-17(24)2)21(15-23-20)27(25,26)18-9-4-3-5-10-18/h3-5,9-12,14-15,17H,6-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDMQTRZGCCDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)
![(2-Chloro-6-fluorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646742.png)

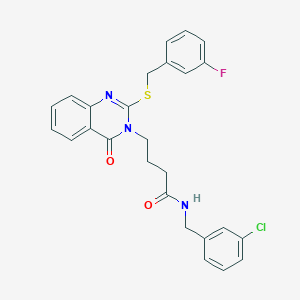

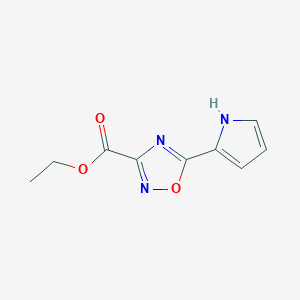
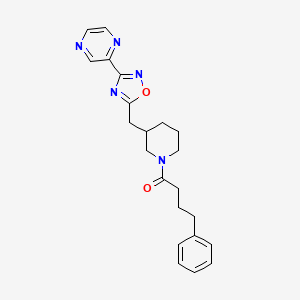

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)

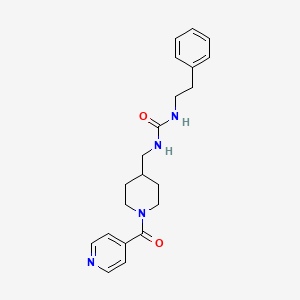
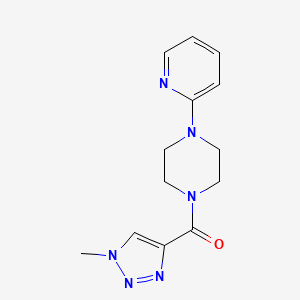
![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide](/img/structure/B2646761.png)